![molecular formula C9H13ClN2O2 B2574595 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride CAS No. 2044927-32-2](/img/structure/B2574595.png)
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
“2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2228161-16-6. It has a molecular weight of 216.67 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. Its InChI code is 1S/C9H12N2O2.ClH/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6;/h4,7H,2-3,5H2,1H3,(H,12,13);1H .Scientific Research Applications
Synthesis and Characterization
- Imidazo[1,2-a]pyridine carboxylic acid derivatives, including compounds similar to the one , have been synthesized through a series of steps starting from commercially available 2-amino pyridine. These compounds are characterized by their versatile chemical structures and potential applications in various fields. The development of these compounds involves alkylation/cyclization processes, selective chlorination, and Suzuki cross-coupling/hydrolysis reactions, showcasing their complex synthetic pathways and the importance of reaction conditions and catalysts in their formation (Du Hui-r, 2014).
Medicinal Chemistry Applications
- Research into imidazo[1,2-a]pyridine derivatives explores their potential in medicinal chemistry, particularly as antituberculotic agents and antimicrobial compounds. For example, some derivatives have been synthesized and tested for antituberculotic activity, indicating the potential therapeutic applications of these compounds (L. Bukowski & M. Janowiec, 1996). Additionally, novel dicationic imidazo[1,2-a]pyridines have shown promising antiprotozoal activity, further highlighting the relevance of these compounds in developing new therapeutic agents (M. Ismail et al., 2004).
Organic Synthesis Methodologies
- The development of methodologies for the synthesis of imidazo[1,2-a]pyridines is an area of active research. Techniques such as "water-mediated" hydroamination and silver-catalyzed aminooxygenation have been reported, showcasing innovative approaches to synthesizing these compounds under environmentally friendly conditions or using specific catalysts to achieve high yields and selectivity (Darapaneni Chandra Mohan et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6;/h5,7H,2-4H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUASYGPPTBDKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CCC(CC2=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride |
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